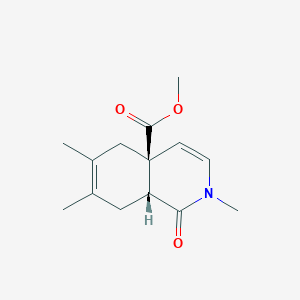
methyl (4aS,8aR)-2,6,7-trimethyl-1-oxo-8,8a-dihydro-5H-isoquinoline-4a-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4aS,8aR)-2,6,7-trimethyl-1-oxo-8,8a-dihydro-5H-isoquinoline-4a-carboxylate is a complex organic compound with a unique structure that includes multiple chiral centers. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4aS,8aR)-2,6,7-trimethyl-1-oxo-8,8a-dihydro-5H-isoquinoline-4a-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline core.
Introduction of Methyl Groups: Methylation reactions using methyl iodide and a strong base like sodium hydride can introduce the necessary methyl groups at specific positions on the isoquinoline ring.
Oxidation and Esterification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl (4aS,8aR)-2,6,7-trimethyl-1-oxo-8,8a-dihydro-5H-isoquinoline-4a-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl (4aS,8aR)-2,6,7-trimethyl-1-oxo-8,8a-dihydro-5H-isoquinoline-4a-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-9-7-11-12(16)15(3)6-5-14(11,8-10(9)2)13(17)18-4/h5-6,11H,7-8H2,1-4H3/t11-,14+/m0/s1 |
InChI Key |
MCZSWMQVRJBHRA-SMDDNHRTSA-N |
Isomeric SMILES |
CC1=C(C[C@@]2(C=CN(C(=O)[C@@H]2C1)C)C(=O)OC)C |
Canonical SMILES |
CC1=C(CC2(C=CN(C(=O)C2C1)C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Azabicyclo[3.3.1]nonane-3-carboxylicacid,3-amino-9-methyl-,endo-(9CI)](/img/structure/B13797074.png)
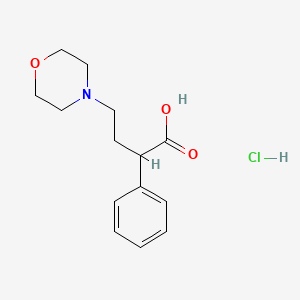
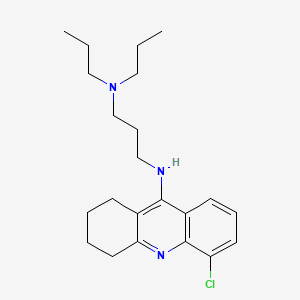
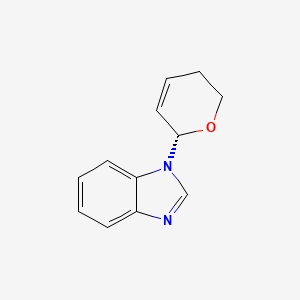
![1-[(3-Chloro-2-propenyl)oxy]-2-methylbenzene](/img/structure/B13797104.png)
![2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione](/img/structure/B13797114.png)
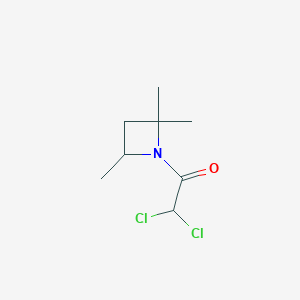
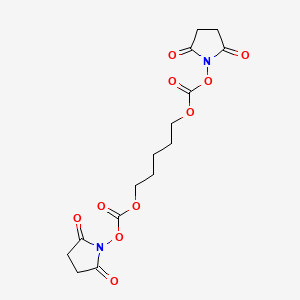
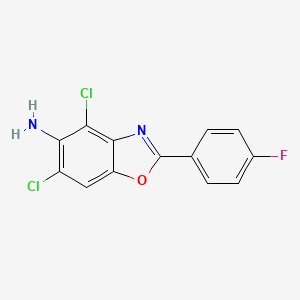
![1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt](/img/structure/B13797132.png)
![(1S,4S)-7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl thiocyanate](/img/structure/B13797136.png)
![2-[(5,6-Diethyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B13797144.png)
![4-(4,6-Dimethoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)aniline](/img/structure/B13797152.png)

